Phenethyl cinnamate is an ester derived from cinnamic acid and phenethyl alcohol. It is a naturally occurring compound found in various plants, including mulberry fruit []. In scientific research, phenethyl cinnamate serves primarily as a fragrance compound and a model compound for studying photochemical reactions [, ].
One crucial chemical reaction involving phenethyl cinnamate is its participation in photo-crosslinking reactions. Studies on poly-p-vinyl phenethyl cinnamate demonstrated that UV irradiation causes the disappearance of trans double bonds within the cinnamate structure [, ]. This disappearance is attributed to crosslinking between polymer chains, leading to the formation of an insoluble polymer network.
Further investigation using phenethyl trans cinnamate as a model compound revealed that UV irradiation induces complete disappearance of trans double bonds, accompanied by photo-isomerization []. This finding suggests that the photo-crosslinking process likely involves a combination of isomerization and subsequent reactions of the resulting isomers.
Phenethyl cinnamate finds extensive application as a fragrance material in various industries, including perfumes, cosmetics, and household products []. Its sweet, floral aroma lends itself well to creating complex and appealing fragrances.
Phenethyl cinnamate contributes significantly to the unique aroma profile of certain food and beverage products, such as mulberry fruit vinegar []. Its presence, alongside other volatile compounds, imparts a desirable sweetness and floral note to these products.
Poly-p-vinyl phenethyl cinnamate, a polymer containing phenethyl cinnamate side chains, exhibits photosensitive properties [, ]. Upon UV irradiation, it undergoes crosslinking, leading to the formation of insoluble films. This property makes it a potential candidate for applications in photoresists, coatings, and other photo-curable materials.
Preliminary research suggests potential antimicrobial activity associated with isoxazoline derivatives, including phenethyl cinnamate []. This finding warrants further investigation to explore the efficacy and safety of these compounds as potential antimicrobial agents.
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